molecular formula C21H26N2O5S B10892683 Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate

Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate

Cat. No.: B10892683
M. Wt: 418.5 g/mol
InChI Key: PTASMNRRQYXVQM-UHFFFAOYSA-N
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Description

Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its intricate structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of thiophene derivatives, including Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate, often involves multi-step reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann thiophene synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. Industrial production methods may utilize optimized versions of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

  • Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
  • Ethyl 2-amino-5-(2,4-dimethylphenylcarbamoyl)-4-methylthiophene-3-carboxylate
  • Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential applications.

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 5-(dimethylcarbamoyl)-4-methyl-2-(2-phenoxybutanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C21H26N2O5S/c1-6-15(28-14-11-9-8-10-12-14)18(24)22-19-16(21(26)27-7-2)13(3)17(29-19)20(25)23(4)5/h8-12,15H,6-7H2,1-5H3,(H,22,24)

InChI Key

PTASMNRRQYXVQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C(=C(S1)C(=O)N(C)C)C)C(=O)OCC)OC2=CC=CC=C2

Origin of Product

United States

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